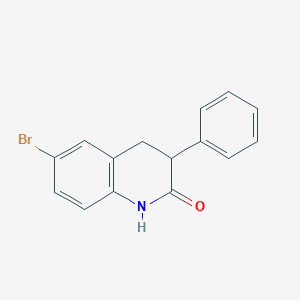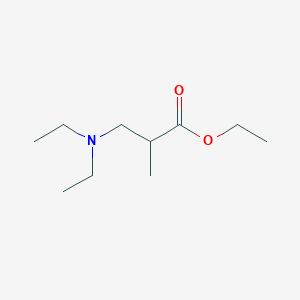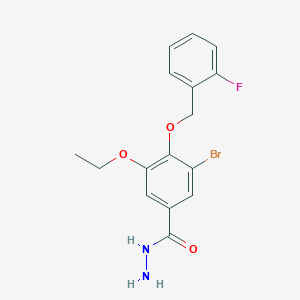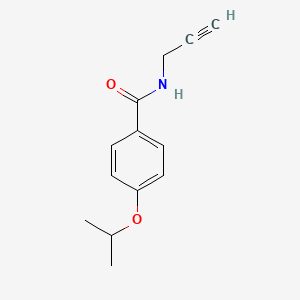
4-(Allyloxy)-2-hydroxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Allyloxy)-2-hydroxybenzonitrile is an organic compound characterized by the presence of an allyloxy group attached to a hydroxybenzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-2-hydroxybenzonitrile typically involves the reaction of 2-hydroxybenzonitrile with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-Hydroxybenzonitrile+Allyl BromideK2CO3,DMFthis compound
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
4-(Allyloxy)-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
4-(Allyloxy)-2-hydroxybenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and advanced materials with specific electrical properties.
Mecanismo De Acción
The mechanism of action of 4-(Allyloxy)-2-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modifying their activity. The allyloxy group may also participate in covalent bonding with target molecules, leading to changes in their function.
Comparación Con Compuestos Similares
Similar Compounds
1-Allyloxy-4-propoxybenzene: Known for its insect deterrent properties.
4-Allyloxy-2-hydroxybenzophenone: Used in the preparation of polymeric materials with enhanced electrical properties.
Uniqueness
4-(Allyloxy)-2-hydroxybenzonitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C10H9NO2 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
2-hydroxy-4-prop-2-enoxybenzonitrile |
InChI |
InChI=1S/C10H9NO2/c1-2-5-13-9-4-3-8(7-11)10(12)6-9/h2-4,6,12H,1,5H2 |
Clave InChI |
VVBKPTUGZIXOEF-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC(=C(C=C1)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13001133.png)
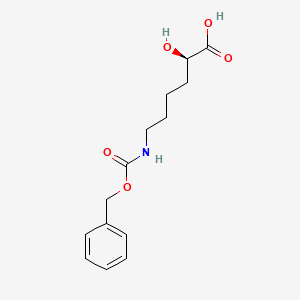

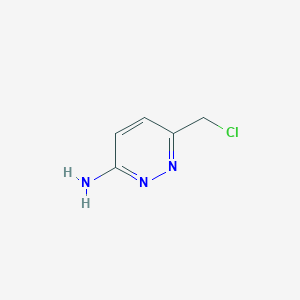

![6-(3,4-Dimethylphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13001163.png)
![6-Ethyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine-4-thiol](/img/structure/B13001174.png)

![2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid](/img/structure/B13001189.png)

